molecular formula C24H22ClN5O B11336150 1-{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

1-{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B11336150
M. Wt: 431.9 g/mol
InChI Key: URPMFICOCFLXCQ-UHFFFAOYSA-N
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Description

1-{4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with a chlorophenyl and phenyl group

Preparation Methods

The synthesis of 1-{4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the condensation of 4-aminopyrimidines with various aldehydes or ketones, followed by cyclization reactions . . Industrial production methods would likely involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE would depend on its specific biological target. Generally, compounds with a pyrrolo[2,3-d]pyrimidine core can interact with various enzymes or receptors, modulating their activity. The chlorophenyl and phenyl groups may enhance binding affinity and specificity to the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

1-{4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H22ClN5O

Molecular Weight

431.9 g/mol

IUPAC Name

1-[4-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H22ClN5O/c1-17(31)28-10-12-29(13-11-28)23-22-21(18-6-3-2-4-7-18)15-30(24(22)27-16-26-23)20-9-5-8-19(25)14-20/h2-9,14-16H,10-13H2,1H3

InChI Key

URPMFICOCFLXCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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